molecular formula C10H6Cl2INO2 B14286278 3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate CAS No. 115008-49-6

3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate

Cat. No.: B14286278
CAS No.: 115008-49-6
M. Wt: 369.97 g/mol
InChI Key: ONKOGJFTAKIIAG-UHFFFAOYSA-N
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Description

3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an iodopropynyl group and a dichlorophenyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate typically involves the reaction of 3-iodoprop-2-yn-1-ol with 3,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodopropynyl group to other functional groups.

    Substitution: The iodine atom in the iodopropynyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antimicrobial agent.

    Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The iodopropynyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modifying their function.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a dichlorophenyl group.

    Iodopropynyl butylcarbamate: Known for its use as an antifungal agent in various industries.

Uniqueness

3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate is unique due to its dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly effective in applications requiring strong antimicrobial activity and specific enzyme inhibition.

Properties

CAS No.

115008-49-6

Molecular Formula

C10H6Cl2INO2

Molecular Weight

369.97 g/mol

IUPAC Name

3-iodoprop-2-ynyl N-(3,5-dichlorophenyl)carbamate

InChI

InChI=1S/C10H6Cl2INO2/c11-7-4-8(12)6-9(5-7)14-10(15)16-3-1-2-13/h4-6H,3H2,(H,14,15)

InChI Key

ONKOGJFTAKIIAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)OCC#CI

Origin of Product

United States

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